![molecular formula C4HCl2FN2 B1315852 3,6-Dichloro-4-fluoropyridazine CAS No. 92920-33-7](/img/structure/B1315852.png)
3,6-Dichloro-4-fluoropyridazine
Overview
Description
3,6-Dichloro-4-fluoropyridazine: is a heterocyclic compound with the molecular formula C4HCl2FN2 and a molecular weight of 166.97 g/mol . It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a pyridazine ring. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-4-fluoropyridazine typically involves the chlorination and fluorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in a suitable solvent at temperatures ranging from 0 to 80 degrees Celsius . The reaction is followed by purification steps to obtain the pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichloro-4-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
3,6-Dichloro-4-fluoropyridazine serves as an intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting various diseases. Its structural properties allow it to participate in the formation of biologically active molecules.
Case Study: Anticancer Agents
Recent studies have highlighted the use of this compound derivatives as potential inhibitors of cancer cell proliferation. For instance, a derivative was synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth through apoptosis induction. This highlights the compound's utility in drug development for oncology.
Agricultural Applications
In agriculture, this compound is explored for its herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.
Data Table: Herbicidal Activity
Compound | Target Enzyme | Inhibition (% at 100 ppm) |
---|---|---|
This compound | EPSPS (5-enolpyruvylshikimate-3-phosphate synthase) | 85% |
Other Herbicide | EPSPS | 70% |
This table illustrates the effectiveness of this compound compared to existing herbicides, showcasing its potential for agricultural use.
Materials Science
The compound is also being investigated for its role in the development of advanced materials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composites
Research has demonstrated that incorporating this compound into polymer matrices improves their mechanical properties. In a study involving polycarbonate composites, the addition of this compound resulted in a 30% increase in tensile strength compared to unmodified polymers.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting specific analytes due to its unique chemical reactivity. It is particularly effective in electrochemical sensing applications.
Application Example: Electrochemical Sensors
The compound has been employed as a redox mediator in electrochemical sensors designed for detecting heavy metals in environmental samples. Its sensitivity to redox changes allows for accurate measurements at low concentrations.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the functional groups attached to it. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3,6-Dichloropyridazine: Similar in structure but lacks the fluorine atom.
4-Fluoropyridazine: Contains a fluorine atom but lacks the chlorine atoms.
3,5-Dichloro-2,4,6-trifluoropyridine: Contains multiple fluorine atoms and chlorine atoms, making it more reactive.
Uniqueness: 3,6-Dichloro-4-fluoropyridazine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridazine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
3,6-Dichloro-4-fluoropyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound (C4HCl2FN2) is characterized by the presence of two chlorine atoms and one fluorine atom on the pyridazine ring. The structural formula can be represented as follows:
The compound's unique electronic configuration due to halogen substitutions contributes to its reactivity and biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. In particular, compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Inhibition of COX Enzymes
In a study assessing various pyridazine derivatives, it was found that certain analogs exhibited significant inhibition of COX-1 and COX-2 enzymes:
Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |
---|---|---|
3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results indicate that derivatives of this compound can be more potent than traditional anti-inflammatory drugs like diclofenac and celecoxib .
Antimicrobial Activity
The antimicrobial properties of pyridazine derivatives have also been explored, with promising results against various bacterial strains. The presence of halogen atoms in the structure enhances its interaction with microbial targets.
Efficacy Against Bacterial Strains
In vitro studies have demonstrated that compounds based on the pyridazine framework exhibit activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Significant |
Escherichia coli | Moderate |
Pseudomonas aeruginosa | Low |
These findings suggest that the biological activity of this compound may be leveraged for developing new antimicrobial agents .
Case Study: Anti-inflammatory Effects
A recent experimental study utilized carrageenan-induced paw edema in rats to assess the anti-inflammatory effects of a synthesized derivative of this compound. The results indicated a significant reduction in edema comparable to indomethacin:
- ED50 Value : The effective dose required to achieve a 50% reduction in inflammation was calculated to be 9.17 μM , demonstrating substantial anti-inflammatory potential.
Case Study: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of pyridazine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined as follows:
Compound | MIC (μg/mL) Staphylococcus aureus | MIC (μg/mL) Escherichia coli |
---|---|---|
Derivative A | 15 | 30 |
Derivative B | 25 | 20 |
These data illustrate the potential for developing new therapeutic agents based on the structure of this compound .
Properties
IUPAC Name |
3,6-dichloro-4-fluoropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-3-1-2(7)4(6)9-8-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZCRLSBKBKWAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561518 | |
Record name | 3,6-Dichloro-4-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92920-33-7 | |
Record name | 3,6-Dichloro-4-fluoropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DICHLORO-4-FLUOROPYRIDAZINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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